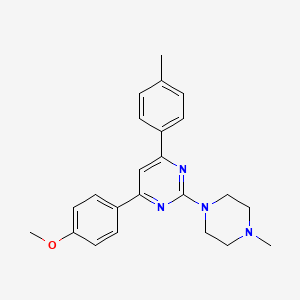![molecular formula C22H26N2O5S B4617103 5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4617103.png)
5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid
Vue d'ensemble
Description
This compound belongs to a class of organic compounds characterized by specific functional groups that include an ethoxyphenyl group, a benzothienyl group, and an oxopentanoic acid moiety. Its complex structure suggests potential for diverse chemical reactions and properties, as well as significant interest in understanding its synthesis, molecular structure, and physicochemical characteristics.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions that include condensation, cyclization, and functional group transformations. For example, the synthesis and characterization of azo-benzoic acids and their precursors involve spectroscopic techniques such as NMR, UV–VIS, and IR, alongside molecular structure optimization using density functional theory (DFT) methods (Baul et al., 2009). These methodologies could be relevant for synthesizing the compound , focusing on careful control of reaction conditions and the use of specific catalysts or reagents.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray crystallography, alongside computational methods like DFT. This approach helps in understanding the arrangement of atoms within the molecule and the spatial configuration of its functional groups, which are crucial for predicting reactivity and interactions (Venkatesan et al., 2016). For our compound, such detailed structural analysis could reveal the presence of intramolecular hydrogen bonding and its impact on stability and reactivity.
Chemical Reactions and Properties
The chemical reactivity of such a compound is likely influenced by its functional groups, enabling it to undergo a range of reactions including nucleophilic additions, condensations, and cyclizations. Research on similar compounds demonstrates complex reaction behavior, dependent on the nature of the substituents and reaction conditions (Shimohigashi et al., 1976). Understanding these reactions is key to exploring the compound’s potential applications in various chemical contexts.
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal structure are influenced by the molecular structure. For instance, the presence of specific functional groups can affect the compound's solubility in different solvents, which is crucial for its application in synthesis and material science (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are determined by the functional groups present in the molecule. For example, carboxylic acid groups contribute to acidity, which can be modified through esterification or amidation reactions. Such modifications can significantly alter the compound's reactivity and its potential utility in organic synthesis and industrial applications (Kudyakova et al., 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
The chemical synthesis and structural elucidation of compounds related to 5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid have been a focus of research. Studies have explored the preparation, properties, and potential applications of such compounds. For instance, the synthesis of L-forms of certain amino acids, which are constituent in toxins, through a process involving hydrolysis and decarboxylation, provides insight into the synthetic pathways that could be relevant for related compounds (Shimohigashi, Lee, & Izumiya, 1976). Moreover, the development of chromogenic and fluorescent probes for biological applications, utilizing specific structural motifs similar to those found in 5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid, underscores the relevance of such compounds in scientific research (Diana, Caruso, Tuzi, & Panunzi, 2020).
Biochemical and Pharmaceutical Applications
Research into the biochemical and pharmaceutical applications of compounds structurally related to 5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid has revealed potential therapeutic benefits. For example, sulfur-containing compounds isolated from pineapple fruits have demonstrated inhibitory activities against tyrosinase, suggesting potential applications in anti-browning and cosmetic skin whitening agents (Zheng et al., 2010). Additionally, the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives offer insights into the design of new antimicrobial agents, highlighting the utility of these compounds in addressing drug resistance issues (Bektaş et al., 2010).
Chemical Probes and Sensing
The development of chemical probes for biological sensing is another area of research application. For instance, studies on highly water-soluble fluorescent and colorimetric pH probes, which can reversibly indicate pH changes in biological systems, underline the potential of structurally related compounds in real-time biological and chemical sensing applications (Diana et al., 2020).
Propriétés
IUPAC Name |
5-[[3-[(2-ethoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-2-29-16-10-5-4-9-15(16)23-21(28)20-14-8-3-6-11-17(14)30-22(20)24-18(25)12-7-13-19(26)27/h4-5,9-10H,2-3,6-8,11-13H2,1H3,(H,23,28)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTYBAUSDMADIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4617024.png)

![(4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B4617045.png)
![1-({1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-fluorobenzyl)piperazine](/img/structure/B4617046.png)
![4-methyl-1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4617053.png)
![N-benzyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4617057.png)
![4,4,8-trimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4617065.png)
![4-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4617098.png)
![methyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4617105.png)
![5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4617109.png)
![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617119.png)

![1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4617132.png)